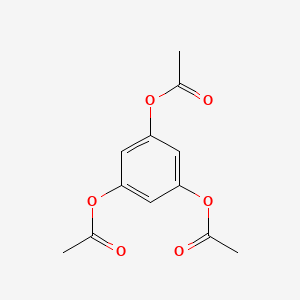

Phloroglucinol triacetate

描述

Background and Significance of Phloroglucinol (B13840) Triacetate

Phloroglucinol triacetate, also known as 1,3,5-benzenetriol triacetate, is a chemical compound where the three hydroxyl groups of the phloroglucinol core are acetylated. This modification of the parent compound, phloroglucinol, a naturally occurring benzenetriol, results in altered chemical and physical properties that are advantageous for various research applications. ontosight.ai The synthesis of this compound is typically achieved through the esterification of phloroglucinol with acetic anhydride (B1165640). ontosight.ai

The significance of this compound in academic research stems from its role as a versatile intermediate in organic synthesis. The acetylation of the hydroxyl groups serves as a protective measure, allowing for selective chemical reactions on other parts of a molecule. tandfonline.com For instance, O-benzylation of phloroglucinol, a reaction that is otherwise challenging due to competing C-benzylation, can be successfully performed by using this compound as an intermediate. tandfonline.comresearchgate.net This strategic use of this compound enables the synthesis of more complex and targeted molecules for further investigation.

Beyond its utility in synthesis, this compound and its parent compound, phloroglucinol, have been the subject of studies exploring their biological activities. Research has indicated potential antioxidant, anti-inflammatory, and antimicrobial properties, making them interesting candidates for pharmaceutical and medical research. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (3,5-diacetyloxyphenyl) acetate (B1210297) |

| CAS Number | 2999-40-8 |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 104-105 °C |

| Solubility | Soluble in various organic solvents |

This table is interactive. You can sort and filter the data.

Overview of Research Trajectories for this compound

The research involving this compound has followed several key trajectories, primarily centered around its applications in chemical synthesis and its potential biological activities.

In the realm of chemical synthesis , a significant area of research has been its use as a protected form of phloroglucinol to facilitate specific chemical transformations. As mentioned, the O-benzylation of phloroglucinol is a prime example of this application. tandfonline.comresearchgate.net This approach allows for the creation of complex derivatives that would be difficult to synthesize directly from phloroglucinol.

Another important research trajectory is the investigation of the biological and pharmacological properties of this compound and its derivatives. Studies have explored its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. ontosight.ai The mechanism of action is often linked to the hydrolysis of the acetate groups to release phloroglucinol, which then exerts its biological effects. Phloroglucinol itself has been studied for its ability to protect retinal pigment epithelium and photoreceptors against toxicity and to inhibit the formation of A2E, a component implicated in age-related macular degeneration. nih.gov

Furthermore, research has delved into the microbial metabolism of phloroglucinol and related compounds. For instance, the anaerobic degradation of phloroglucinol by gut and soil bacteria is a topic of interest, with implications for human health and carbon cycling in the environment. nih.gov

Positionality of this compound within Phloroglucinol Derivative Research

This compound holds a distinct and important position within the broader landscape of phloroglucinol derivative research. Phloroglucinol and its derivatives are a large class of natural products with over 700 reported compounds, many of which exhibit a wide range of biological activities, including antidepressant, antimicrobial, antiviral, and antitumor effects. mdpi.com

Within this extensive family, this compound serves as a fundamental building block and a key intermediate. Its acetylated nature makes it a valuable precursor for the synthesis of other phloroglucinol derivatives. For example, it is a precursor in the synthesis of the explosive trinitrophloroglucinol (B1230728) (TNP).

The study of phloroglucinol derivatives extends to complex polymeric structures known as phlorotannins, which are found in brown algae. tandfonline.comwhiterose.ac.uk While not a phlorotannin itself, this compound has been isolated from the brown alga Himanthalia elongata, highlighting its presence in natural systems. researchgate.net Research on phlorotannins often involves the peracetylation of extracts to protect the hydroxyl groups during isolation and characterization, a process that underscores the utility of acetylation, the very feature that defines this compound. researchgate.net

Moreover, the investigation into the anti-inflammatory activities of various synthetic phloroglucinol-based derivatives often starts from the basic phloroglucinol scaffold, with modifications like acylation being a key strategy to enhance or modulate biological activity. mdpi.com This places this compound as a reference compound and a conceptual starting point for the design of new bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

(3,5-diacetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWKAMVDWLTMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184077 | |

| Record name | 1,3,5-Benzenetriol, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2999-40-8 | |

| Record name | 1,3,5-Benzenetriol, triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2999-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phloroglucinol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Phloroglucinol Triacetate

Established Synthetic Routes for Phloroglucinol (B13840) Triacetate

Traditional methods for synthesizing phloroglucinol triacetate are well-documented and widely practiced in industrial chemistry. These routes are valued for their reliability and scalability.

The most direct method for synthesizing this compound is through the esterification of phloroglucinol with acetic anhydride (B1165640). organic-chemistry.org In this reaction, the three hydroxyl (-OH) groups of the phloroglucinol molecule react with acetic anhydride to form ester linkages. byjus.comlibretexts.org

The reaction is typically catalyzed by an acid or a base. For instance, a catalytic amount of a strong acid like sulfuric acid can be used to protonate the anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of phloroglucinol. byjus.com Alternatively, a base like pyridine (B92270) can be used; it functions as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and a carboxylate anion. researchgate.net To drive the reaction to completion, an excess of acetic anhydride is often used.

Table 1: Catalysts in the Acetylation of Phenols

| Catalyst Type | Example(s) | Role |

|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the anhydride, increasing electrophilicity. |

| Base Catalyst | Pyridine, 4-dimethylaminopyridine (B28879) (DMAP) | Acts as a nucleophilic catalyst and acid scavenger. researchgate.net |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates with the carbonyl oxygen, enhancing reactivity. google.com |

| Salt | Sodium Acetate (B1210297) (CH₃COONa) | Acts as a basic catalyst in certain procedures. google.com |

This table provides an interactive overview of common catalysts used in the esterification of phenols like phloroglucinol.

An industrially significant route to phloroglucinol involves the oxidation of 1,3,5-triisopropylbenzene (B165165), where this compound is a key intermediate. patsnap.com In this process, 1,3,5-triisopropylbenzene is directly oxidized using oxygen in the presence of acetic anhydride. google.comgoogle.com This reaction proceeds through the formation of a trihydroperoxide, which then undergoes rearrangement and cleavage in the acidic medium provided by the acetic anhydride. The resulting phloroglucinol is immediately acetylated in situ to form the more stable this compound. google.comgoogle.com

This method is advantageous as it bypasses the need to handle potentially unstable intermediates. The this compound can be easily isolated and subsequently hydrolyzed under controlled conditions to yield pure phloroglucinol. google.comgoogle.com

This compound often serves as a protected form of phloroglucinol in multi-step syntheses. Phloroglucinol itself is a highly reactive aromatic system, susceptible to oxidation and other side reactions. wikipedia.org Converting it to its triacetate derivative renders the aromatic ring less activated and protects the hydroxyl groups from unwanted reactions.

A prime example is its role in the synthesis of phloroglucinol from 1,3,5-triisopropylbenzene, as mentioned previously. The direct product of the oxidation/rearrangement is this compound, which is then hydrolyzed using an alcoholic sodium hydroxide (B78521) solution to liberate phloroglucinol. google.comgoogle.com Similarly, in the synthesis of various pharmaceuticals and natural products, the acetyl groups can be used as protecting groups that are removed in a later synthetic step. mdpi.com For instance, 1,2,4-triacetoxybenzene, an analogue, is used as a stable intermediate in the synthesis of 1,2,4-trihydroxybenzene, which is then used in further reactions. google.com This strategy of protection and deprotection allows for greater control over the chemical transformations occurring at other parts of a complex molecule.

Advanced Synthetic Strategies for this compound and its Analogues

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of phloroglucinol derivatives. These strategies include one-pot reactions and the application of green chemistry principles.

While this compound is an O-acylated product (an ester), its C-acylated isomer, triacetylphloroglucinol (B17671), is another important derivative. Advanced synthetic strategies often focus on the synthesis of these C-acylated analogues via Friedel-Crafts acylation. nih.govrsc.org This reaction attaches acetyl groups directly to the carbon atoms of the aromatic ring. researchgate.net

A one-pot Friedel-Crafts acylation of phloroglucinol can be achieved using an acylating agent like acetic anhydride or acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comresearchgate.net The highly activated nature of the phloroglucinol ring facilitates electrophilic aromatic substitution at its three active sites. researchgate.net This direct C-acylation can sometimes be accompanied by a Fries rearrangement of an initially formed O-acylated intermediate. researchgate.net Researchers have developed efficient one-pot methods that yield triacetylphloroglucinol and its analogues in good yields by carefully controlling reaction parameters like temperature and catalyst loading. researchgate.net

Table 2: Research Findings on One-Pot Synthesis of Triacetylphloroglucinol

| Catalyst | Acylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonic acid | Acetic anhydride | Solvent-free | Good | researchgate.net |

| Silica (B1680970) Sulphuric Acid (SSA) | Acetic anhydride | Ultrasound-assisted, 60°C, Solvent-free | 95% (for Diacetylphloroglucinol) | researchgate.net |

| CuSO₄·5H₂O | Acetic anhydride | Ethyl acetate, Room temperature | Good to Excellent (for Diacetylphloroglucinol) | researchgate.net |

| Aluminum Chloride (AlCl₃) | Isobutyryl chloride | - | - | nih.gov |

This interactive table summarizes various catalysts and conditions for the one-pot Friedel-Crafts acylation of phloroglucinol.

The principles of green chemistry aim to design chemical processes that are environmentally benign. semanticscholar.orgrsc.org In the context of synthesizing phloroglucinol derivatives, this involves using non-toxic catalysts, reducing solvent usage, and improving energy efficiency. researchgate.net

For the synthesis of triacetylphloroglucinol, a C-acylated analogue of the triacetate, significant green chemistry advancements have been reported. One approach utilizes biodegradable catalysts like methanesulfonic acid under solvent-free conditions, which simplifies the process and reduces waste. researchgate.net Another green method employs inexpensive and heterogeneous catalysts such as silica sulphuric acid (SSA) combined with ultrasound assistance. researchgate.net This technique not only avoids hazardous solvents but also reduces reaction times and energy consumption. The use of environmentally friendly catalysts like copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in suitable solvents also represents a step towards greener synthesis pathways. researchgate.net These methodologies, while focused on the C-acylated analogue, highlight the trend towards more sustainable practices in the synthesis of phloroglucinol derivatives.

Chemical Modifications and Derivatization of this compound

This compound serves as a versatile intermediate in organic synthesis, allowing for a range of chemical modifications and the preparation of various derivatives. The acetyl groups in this compound reduce the electron density of the aromatic ring, which can prevent undesirable side reactions such as C-alkylation that are common with the more reactive phloroglucinol. tandfonline.com

The direct O-benzylation of phloroglucinol is often problematic, leading to a mixture of O- and C-benzylated products that are difficult to separate. tandfonline.com Using this compound as a starting material provides a solution to this challenge. The electron-withdrawing nature of the acetyl groups deactivates the aromatic ring towards C-benzylation. tandfonline.com

A highly regiospecific O-benzylation method involves the simultaneous benzylation and partial hydrolysis of this compound. tandfonline.com By adding water dropwise to a mixture of this compound, benzyl (B1604629) chloride, and sodium hydride in DMF, phloroglucinol tribenzyl ether can be obtained in quantitative yield. tandfonline.com The reaction proceeds through a stepwise hydrolysis of the acetoxy groups, followed by the successive benzylation of the resulting phenoxide ions. tandfonline.com

Reaction Conditions for O-Benzylation of this compound

| Reactants | Reagents | Solvent | Outcome | Yield |

|---|

This methodology has also been successfully applied to the benzylation of other phloroglucinol-type aromatic rings, such as in the case of (+)-catechin. tandfonline.com

This compound can be efficiently nitrated to produce 2,4,6-trinitrophloroglucinol (TNPG), a high-energy material. osti.govsciencemadness.org This reaction is a key step in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a powerful and insensitive explosive. osti.gov The nitration is typically carried out using a stoichiometric amount of potassium nitrate (B79036) in sulfuric acid at room temperature, affording TNPG in high yield. osti.gov

The use of this compound as the starting material for nitration offers advantages over the direct nitration of phloroglucinol, which can be a hazardous and difficult-to-control reaction. researchgate.netamazonaws.com The acetyl groups in this compound moderate the reactivity of the aromatic ring, allowing for a more controlled nitration process.

Nitration of this compound

| Starting Material | Nitrating Agent | Solvent/Acid | Product | Yield |

|---|

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis or Brønsted acids. organic-chemistry.orgwikipedia.orgsigmaaldrich.com In the context of this compound, this reaction can be utilized to synthesize C-acylated derivatives such as triacetylphloroglucinol and diacetylphloroglucinol.

While the chemical Fries rearrangement of this compound is a potential route to these compounds, biocatalytic approaches have also been explored. An acyltransferase from Pseudomonas protegens (PpATase) has been shown to catalyze a biological equivalent of the Fries rearrangement. nih.govresearchgate.net This enzyme naturally facilitates the reversible conversion of monoacetylphloroglucinol to diacetylphloroglucinol and phloroglucinol. nih.gov

The enzymatic process offers a chemo- and regioselective alternative to traditional acid-catalyzed methods. thieme-connect.com Depending on the acyl donor, the reaction can proceed through either a direct biocatalyzed C-acylation or a spontaneous O-acylation followed by a catalytic Fries-type rearrangement. thieme-connect.com

Enzymatic and Metabolic Pathways Involving Phloroglucinol and Its Relevance to Triacetate

Microbial Degradation Pathways of Phloroglucinol (B13840)

Phloroglucinol and its derivatives are subject to degradation by various microorganisms, a process of significant environmental and metabolic importance. This section details the anaerobic breakdown of polyphenols, which leads to the formation of phloroglucinol, and the subsequent enzymatic pathways that metabolize it, highlighting the role of triacetate as a key intermediate.

Anaerobic Degradation of Polyphenols to Phloroglucinol

In anaerobic environments, such as those found in the gut and soil, the breakdown of complex polyphenols like flavonoids and tannins often results in the formation of phloroglucinol as a key intermediate. nih.govasm.orgnih.govasm.org This microbial degradation is a critical step in the carbon cycle, particularly in oxygen-deprived settings. asm.org For instance, the degradation of flavonoids and tannic acids by anaerobic bacteria has been shown to yield phloroglucinol. nih.govasm.org Several bacterial genera, including Clostridium, Eubacterium, Flavonifractor, and Butyrivibrio, have been implicated in the cleavage of the polyphenol backbone, leading to the release of phloroglucinol. nih.govasm.org

The initial steps in the degradation of certain polyphenols involve specific enzymatic actions. For example, the breakdown of flavonoids can be initiated by an FMNH2-dependent flavone (B191248) reductase, an enzyme discovered in Flavonifractor plautii. nih.govasm.org This enzyme catalyzes the reduction of flavonoids to dihydroflavonoids. nih.govasm.org Subsequent enzymatic reactions, including those catalyzed by chalcone (B49325) isomerase and enoate reductase, further process the flavonoid structure, ultimately leading to the generation of phloroglucinol. nih.gov Similarly, the degradation of tannins can also produce phloroglucinol as a central metabolite. nih.gov

Key Enzymes in Phloroglucinol Degradation

Once phloroglucinol is formed, its degradation is carried out by a specific set of enzymes. In several anaerobic bacteria, including Clostridium scatologenes, a gene cluster responsible for phloroglucinol degradation has been identified. nih.govasm.orgnih.gov This cluster encodes the key enzymes that facilitate the conversion of phloroglucinol into metabolites that can be used for energy and as a carbon source. nih.govasm.orgnih.gov The primary enzymes involved in this pathway are:

Phloroglucinol Reductase (PGR): This NADPH-dependent enzyme initiates the degradation by reducing the aromatic ring of phloroglucinol to produce dihydrophloroglucinol (B1214295). nih.govasm.orgnih.gov This dearomatization is a crucial step that prepares the molecule for ring cleavage. nih.gov

Dihydrophloroglucinol Cyclohydrolase (DPGC): This enzyme is responsible for the cleavage of the dihydrophloroglucinol ring, resulting in the formation of (S)-3-hydroxy-5-oxohexanoate. nih.govresearchgate.netnih.gov

Triacetate Acetoacetate-Lyase (TAL): Following the action of a dehydrogenase that converts (S)-3-hydroxy-5-oxohexanoate to triacetate, TAL catalyzes the cleavage of triacetate into acetoacetate (B1235776) and acetyl-CoA. nih.govportlandpress.com These products can then enter central metabolic pathways. nih.gov

A variant of this pathway has been identified in the bacterium Collinsella sp. zg1085. While the initial steps involving PGR and DPGC are the same, the subsequent cleavage of (S)-3-hydroxy-5-oxohexanoate is carried out by a newly identified aldolase, which produces malonate semialdehyde and acetone. nih.govasm.org

| Enzyme | Abbreviation | Function in Phloroglucinol Degradation | Cofactor/Dependency |

|---|---|---|---|

| Phloroglucinol Reductase | PGR | Reduces phloroglucinol to dihydrophloroglucinol. nih.govasm.orgnih.gov | NADPH nih.govasm.org |

| Dihydrophloroglucinol Cyclohydrolase | DPGC | Cleaves the ring of dihydrophloroglucinol to form (S)-3-hydroxy-5-oxohexanoate. nih.govresearchgate.netnih.gov | Mn²⁺-dependent in some bacteria. researchgate.netnih.gov |

| Triacetate Acetoacetate-Lyase | TAL | Cleaves triacetate into acetoacetate and acetyl-CoA. nih.govportlandpress.com | Requires acetyl-CoA as a co-substrate. researchgate.net |

Role of Triacetate as an Intermediate in Microbial Metabolism

Triacetate, also known as 3,5-dioxohexanoate, emerges as a pivotal intermediate in the anaerobic degradation of phloroglucinol by certain bacteria. nih.govresearchgate.net In the pathway characterized in Clostridium scatologenes, (S)-3-hydroxy-5-oxohexanoate is oxidized by a stereospecific NAD(P)⁺-dependent dehydrogenase to form triacetate. nih.gov

This linear triketide is then the substrate for the enzyme triacetate acetoacetate-lyase (TAL). nih.govresearchgate.net TAL catalyzes the cleavage of triacetate, yielding acetoacetate and acetoacetyl-CoA. nih.govportlandpress.com These molecules are central metabolites that can be readily assimilated by the bacterium. For instance, acetoacetyl-CoA can be converted into two molecules of acetyl-CoA by a thiolase. nih.gov Acetyl-CoA is a crucial hub in cellular metabolism, feeding into various biosynthetic and energy-generating pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis. nih.govfrontiersin.org The conversion of phloroglucinol ultimately into short-chain fatty acids and acetyl-CoA provides the bacterium with both a carbon and energy source for growth. nih.govnih.gov

Biosynthesis of Phloroglucinol and its Derivatives

The biosynthesis of phloroglucinol and its derivatives is a notable capability of certain microorganisms, particularly some species of Pseudomonas. nih.gov In Pseudomonas fluorescens, the synthesis of phloroglucinol is accomplished via a type III polyketide synthase. wikipedia.org The process begins with the condensation of three molecules of malonyl-CoA. wikipedia.org This is followed by decarboxylation and subsequent cyclization of the resulting 3,5-diketoheptanedioate intermediate to form the phloroglucinol ring. wikipedia.org

From the core phloroglucinol structure, further enzymatic modifications can lead to a variety of derivatives. nih.gov For example, in the biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG), a well-known antimicrobial compound produced by some Pseudomonas strains, phloroglucinol is sequentially acetylated. nih.gov The first acetylation step forms monoacetylphloroglucinol (MAPG), which is then acetylated again to produce DAPG. nih.gov This pathway highlights the modular nature of microbial secondary metabolism, where a core scaffold like phloroglucinol can be decorated to generate a diverse array of bioactive molecules. nih.gov

Enzymatic Biotransformations of Phloroglucinol Derivatives

The enzymatic modification of phloroglucinol and its derivatives is a key area of research with potential applications in biocatalysis and synthetic biology. Acyltransferases isolated from Pseudomonas protegens and Pseudomonas fluorescens have been shown to catalyze the Friedel-Crafts acylation of phloroglucinol and monoacetylphloroglucinol. researchgate.net These enzymes, which are cofactor-independent, demonstrate a broad substrate scope, making them attractive for the synthesis of various acylated phloroglucinols. researchgate.net

Furthermore, the enzymatic dearomatization of phloroglucinol derivatives has been achieved using phloroglucinol reductases (PGRs). nih.gov These enzymes, which belong to the NAD(P)H-dependent short-chain dehydrogenase/reductase (SDR) family, can reduce not only phloroglucinol but also derivatives such as 2,4,6-trihydroxybenzaldehyde, 2,4,6-trihydroxyacetophenone, and methyl 2,4,6-trihydroxybenzoate. nih.gov This demonstrates the potential for enzymatic systems to perform complex chemical transformations on the phloroglucinol scaffold, opening up avenues for the green synthesis of novel compounds. nih.gov

Analytical Methodologies in Phloroglucinol Triacetate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the definitive identification and structural confirmation of phloroglucinol (B13840) triacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR (Proton NMR) provides information on the hydrogen atoms within the molecule. For phloroglucinol triacetate, characteristic singlet peaks for the acetyl methyl groups are observed at approximately 2.3 ppm.

¹³C NMR (Carbon-13 NMR) reveals the carbon framework of the molecule. The carbonyl carbons of the acetate (B1210297) groups typically appear in the region of 170–175 ppm. In some studies, ¹⁵N CPMAS NMR spectroscopy has been employed to characterize related nitrogen-containing derivatives, demonstrating the versatility of NMR techniques in this area of research. fu-berlin.de

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound. The presence of strong carbonyl (C=O) stretching bands in the range of 1740–1765 cm⁻¹ is a key indicator that confirms the successful esterification of the hydroxyl groups of phloroglucinol.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. The molecular formula of this compound is C₁₂H₁₂O₆, corresponding to a molecular weight of 252.22 g/mol . scbt.com

The following table summarizes the key spectroscopic data for this compound:

| Technique | Observed Signal/Band | Assignment |

|---|---|---|

| ¹H NMR | ~2.3 ppm (singlet) | Acetyl methyl groups (-COCH₃) |

| ¹³C NMR | ~170–175 ppm | Carbonyl carbons (C=O) |

| FTIR | 1740–1765 cm⁻¹ | Carbonyl (C=O) stretching |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and analyzing complex mixtures containing this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the synthesis of this compound from phloroglucinol. It allows for a quick assessment of the disappearance of the starting material and the formation of the product. In broader studies of related phenolic compounds, TLC on silica (B1680970) gel plates has been used to separate various derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and quantitative data.

HPLC is used to confirm the purity of synthesized this compound.

In metabolic studies, HPLC is employed to detect and quantify phloroglucinol and its derivatives. For instance, in the analysis of microbial degradation pathways, HPLC with a C18 column is used to separate compounds like phloroglucinol, which are then detected by UV detectors at specific wavelengths (e.g., 254 nm). biorxiv.org

Reverse-phase HPLC methods have been developed for the analysis of related compounds, such as trichloro-phloroglucinol, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

The table below outlines typical conditions used in the chromatographic analysis of compounds related to this compound.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| TLC | Silica gel | n-hexane-acetone | UV light |

| HPLC | C18 column | Acetonitrile/Water with Formic Acid | UV (254 nm) |

Mass Spectrometry for Product Identification and Pathway Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying reaction products and elucidating metabolic pathways involving phloroglucinol and its derivatives.

In the study of anaerobic phloroglucinol degradation by Clostridium scatologenes, LC-MS was crucial for the identification of intermediates. nih.gov The analysis was performed using electrospray ionization in negative mode [ESI(-)], which is well-suited for detecting acidic and phenolic compounds. nih.gov High-resolution LC-UV/MS was further used to verify the identity of enzymatic reaction products such as dihydrophloroglucinol (B1214295) and acetoacetyl-CoA by comparing their retention times and mass spectra with commercial standards. nih.gov

In another study on a novel phloroglucinol degradation pathway in Collinsella sp. zg1085, LC-MS was used to analyze the reaction products from enzymatic assays. researchgate.net An Agilent Triple Quadrupole LC/MS instrument with an ESI source was used to identify key metabolites like dihydrophloroglucinol (DPG) and malonic semialdehyde (MSA). researchgate.net The separation was achieved on a C18 column with a water/acetonitrile gradient containing formic acid. researchgate.net

The use of LC-MS/MS (tandem mass spectrometry) allows for even more detailed structural information and quantification. For example, in the analysis of malonyl-CoA, a key metabolite in some related pathways, selected reaction monitoring (SRM) on a triple-quadrupole mass spectrometer was used for accurate quantification of the compound and its isotopologues. biorxiv.org

These advanced mass spectrometry techniques are essential for piecing together the complex biochemical transformations that phenolic compounds like phloroglucinol undergo in biological systems.

Theoretical and Computational Studies on Phloroglucinol Triacetate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties. Applications of DFT can elucidate the relationship between a molecule's structure and its chemical reactivity. chalcogen.ronih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.govpmf.unsa.baschrodinger.com Another significant output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites for potential interactions. researchgate.net

While specific DFT analyses for phloroglucinol (B13840) triacetate are not detailed in the available search results, such studies would typically involve optimizing the molecule's geometry and then calculating electronic properties using a functional like B3LYP with a basis set such as 6-31+G(d,p). chalcogen.ro The resulting data would provide insights into its stability, reactivity, and potential interaction sites.

| Property | Description | Example Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and predicts sites for electrophilic and nucleophilic attack. | Red (negative) regions around carbonyl oxygens; Blue (positive) regions around hydrogens. |

Conformational Analysis and Molecular Properties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgethz.ch For a molecule like phloroglucinol triacetate, with its three flexible acetate (B1210297) groups attached to a benzene (B151609) ring, conformational analysis would identify the most stable (lowest energy) conformers. This is critical as the molecule's specific conformation can influence its physical properties and how it interacts with biological targets. ethz.ch

While detailed conformational energy benchmark sets for this compound are not found in the provided literature, its fundamental molecular properties are known. The molecule consists of a phloroglucinol core where the three hydroxyl groups have been acetylated. The presence of the three acetate groups enhances its steric hindrance, which can influence its interactions with nucleophiles. theinterstellarplan.com

Computational tools can predict certain physicochemical properties. An in silico prediction of the lipid bilayer permeability for this compound, expressed as the LogP value, was performed as part of a screening study. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Lipid Bilayer Permeability (LogP) | 1.13 | In silico prediction (ADMETlab) nih.gov |

The LogP value between 0 and 3 suggests optimal lipid bilayer permeability. nih.gov

Virtual Screening and Docking Studies for Biological Activity Prediction

Virtual screening and molecular docking are computational techniques used in drug discovery to identify potential drug candidates by predicting their binding affinity to a specific biological target. nih.govmdpi.com These methods are widely applied to libraries of natural products, including phloroglucinol derivatives, to explore their therapeutic potential against various diseases. researchgate.net

This compound, referred to as 2,4,6-triacetylphloroglucinol (TAPG), was included in a screening of commercially available phloroglucinol derivatives to identify compounds capable of lowering amyloid-beta (Aβ) levels, a hallmark of Alzheimer's disease. nih.gov In this study, cells were treated with the compounds to determine their effect on the secretion of Aβ peptides.

Table 3: Results of a Virtual Screening Study Involving this compound (TAPG)

| Compound | Concentration | Effect on Aβ₁₋₄₀ Secretion | Effect on Aβ₁₋₄₂ Secretion |

| This compound (TAPG) | ≥ 50 µM | Decreased | No effect |

Data sourced from a study on HEK293 cells stably transfected with Swedish mutant APP (APPsw). nih.gov

This result indicates a specific biological activity for this compound, suggesting it may modulate the processing of amyloid precursor protein. nih.gov

Furthermore, general in silico tools like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity profile of a compound based on its structure. rsc.org This approach provides simultaneous predictions for many types of biological activity, helping to identify potential therapeutic uses for compounds like this compound before extensive biological testing. rsc.org

While molecular docking studies have been performed for many phloroglucinol derivatives to understand their binding to targets like HIV-reverse transcriptase, lipoxygenase, and various enzymes involved in trypanosomiasis, specific and detailed docking studies focusing on this compound were not identified in the provided search results. nih.govmdpi.comresearchgate.net

Future Directions and Emerging Research Areas for Phloroglucinol Triacetate

Development of Novel Phloroglucinol (B13840) Triacetate-Based Therapeutics

Phloroglucinol triacetate serves as a versatile building block for the synthesis of more complex organic molecules with potential therapeutic applications. Its core structure can be modified to create a diverse range of derivatives with enhanced biological activities.

One promising avenue of research is the development of novel therapeutics based on the phloroglucinol scaffold. For instance, acylated phloroglucinol derivatives are being investigated as potential lead compounds for designing new antibiotics, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that certain acylated phloroglucinols exhibit significant antimicrobial activity. nih.gov

Furthermore, derivatives of phloroglucinol have been explored for their potential in treating various conditions, highlighting the versatility of this compound in medical research. ontosight.ai For example, 2,4-diacetylphloroglucinol (B43620) (DAPG), a related compound, has been shown to reduce the production and secretion of beta-amyloid, a key factor in Alzheimer's disease, in cellular and animal models. nih.gov This suggests that phloroglucinol derivatives could be developed as therapeutic agents for neurodegenerative diseases.

The development of phloroglucinol-based therapeutics also involves strategies to improve their bioavailability, which can be low for some polyphenolic compounds. tandfonline.comwhiterose.ac.uk Encapsulation into nano-/micro-particles or integration into advanced drug delivery systems are being explored to enhance their effectiveness. whiterose.ac.uk

Exploration of New Biological Activities and Underlying Mechanisms

While phloroglucinol and its derivatives are known for their antispasmodic, antioxidant, and anti-inflammatory properties, ongoing research continues to uncover new biological activities and the mechanisms that underpin them. patsnap.com The hydrolysis of this compound's acetate (B1210297) groups releases phloroglucinol, which can then exert its biological effects.

The antispasmodic action of phloroglucinol is primarily attributed to its ability to relax smooth muscles by inhibiting calcium influx and modulating ion channels. It is also known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which promotes smooth muscle relaxation. patsnap.com

Beyond its well-established effects, researchers are investigating other potential therapeutic applications. For instance, the antioxidant properties of phloroglucinol, which involve scavenging free radicals and reducing oxidative stress, are being explored in the context of diseases associated with oxidative damage. patsnap.commdpi.com Phloroglucinol has been shown to protect against oxidative-stress-induced cytotoxicity in muscle cells by activating the Nrf2-mediated antioxidant response. mdpi.com

Recent studies have also delved into the anaerobic degradation of phloroglucinol by gut and environmental bacteria. nih.govresearchgate.netnih.gov Understanding these metabolic pathways, which involve enzymes like dihydrophloroglucinol (B1214295) cyclohydrolase and triacetate acetoacetate-lyase, can provide insights into the role of gut microbiota in human health and the environmental fate of polyphenols. nih.govresearchgate.netnih.gov Two distinct anaerobic degradation pathways have been identified in bacteria, one in Clostridium scatologenes and another in Collinsella sp. zg1085. researchgate.net

The table below summarizes some of the key enzymes involved in the anaerobic degradation of phloroglucinol.

| Enzyme | Organism | Function in Phloroglucinol Degradation |

| Dihydrophloroglucinol Cyclohydrolase | Clostridium scatologenes | Key C-C cleavage enzyme. nih.govresearchgate.net |

| (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase | Clostridium scatologenes | Involved in the degradation pathway. nih.govresearchgate.net |

| Triacetate Acetoacetate-lyase | Clostridium scatologenes | Enables the utilization of phloroglucinol as a carbon and energy source. nih.govresearchgate.net |

| Phloroglucinol Reductase (PGR) | Collinsella sp. zg1085 | Reduces phloroglucinol to dihydrophoroglucinol. asm.org |

| Dihydrophloroglucinol Cyclohydrolase (DPGC) | Collinsella sp. zg1085 | Catalyzes the ring opening of dihydrophoroglucinol. asm.org |

| (S)-3-hydroxy-5-oxohexanoate Aldolase (HOHA) | Collinsella sp. zg1085 | Cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. asm.org |

| Malonate-semialdehyde Dehydrogenase | Collinsella sp. zg1085 | Converts malonate semialdehyde to CO2 and acetyl-CoA. asm.org |

Advancements in Sustainable Synthesis and Bioproduction

Traditional chemical synthesis methods for phloroglucinol and its derivatives can be costly and environmentally unfriendly. researchgate.netnih.gov Therefore, a significant area of future research is focused on developing more sustainable and efficient synthesis and bioproduction methods.

"Green chemistry" approaches are being explored to minimize the environmental impact of this compound synthesis. researchgate.net These include microwave-assisted solvent-free synthesis, which accelerates reaction rates and reduces waste, and the use of heterogeneous catalysts like silica (B1680970) sulfuric acid to improve catalyst recovery and reduce corrosion. One-pot synthesis methods using biodegradable catalysts such as methanesulfonic acid under solvent-free conditions are also being developed. researchgate.net

Bioproduction of phloroglucinol offers a promising alternative to chemical synthesis. rsc.org Researchers have successfully engineered Escherichia coli strains to produce phloroglucinol from acetate, a less expensive feedstock. rsc.org This was achieved by assembling an acetate assimilation pathway and a phloroglucinol biosynthetic pathway in the engineered bacteria. rsc.org Fed-batch fermentation using these engineered strains has achieved significant production titers. rsc.org

Another innovative approach is the production of phloroglucinol in plants. nih.gov By introducing a bacterial gene, PhlD, into Arabidopsis, scientists have been able to produce phloroglucinol and its glycosylated form, phlorin. nih.gov This method offers a potentially cost-effective and environmentally safe way to produce this valuable platform chemical. nih.gov

The table below highlights different approaches to the synthesis and bioproduction of phloroglucinol and its derivatives.

| Method | Key Features |

| Chemical Synthesis | |

| Microwave-Assisted Solvent-Free | Reduces environmental impact and accelerates reaction rates. |

| Heterogeneous Catalysis | Utilizes solid acid catalysts like silica sulfuric acid for improved catalyst recovery. |

| One-Pot Green Synthesis | Employs biodegradable catalysts like methanesulfonic acid under solvent-free conditions. researchgate.net |

| Bioproduction | |

| Engineered E. coli | Utilizes acetate as a feedstock for phloroglucinol production through engineered metabolic pathways. rsc.org |

| Plant-based Production (Arabidopsis) | Expresses a bacterial gene (PhlD) to produce phloroglucinol and its glycosides, offering a potentially sustainable and cost-effective method. nih.gov |

Interdisciplinary Research Integrating Chemical Biology and Systems Biology

To fully harness the potential of this compound and its derivatives, future research will increasingly rely on interdisciplinary approaches that integrate chemical biology and systems biology. This will allow for a more comprehensive understanding of the compound's interactions with biological systems and facilitate the rational design of new therapeutics.

Chemical biology tools can be used to synthesize novel phloroglucinol derivatives and probe their interactions with specific biological targets, such as enzymes and receptors. This can help to elucidate the mechanisms of action and identify the structural features responsible for their biological activity.

Systems biology approaches, on the other hand, can provide a broader view of the effects of this compound on cellular networks and pathways. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can gain insights into the complex biological responses to the compound. For example, bioinformatics studies have been used to identify gene clusters involved in the anaerobic degradation of phloroglucinol in various bacteria, shedding light on its metabolism in complex microbial communities. nih.govresearchgate.netnih.gov

The integration of these disciplines will be crucial for:

Identifying novel drug targets: By understanding the systems-level effects of phloroglucinol derivatives, new therapeutic targets can be identified.

Optimizing drug candidates: Chemical biology approaches can be used to modify the structure of this compound to enhance its efficacy and reduce potential side effects, guided by insights from systems biology.

Personalized medicine: Understanding how an individual's gut microbiome metabolizes phloroglucinol could lead to more personalized therapeutic strategies.

By combining the precision of chemical biology with the holistic perspective of systems biology, the scientific community can accelerate the translation of research on this compound into tangible benefits for human health and industry.

常见问题

Q. How can researchers align studies on this compound with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。